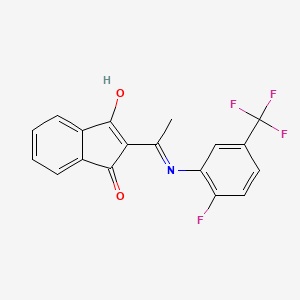

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a fluorescent probe that has been used to study protein-ligand interactions, enzyme kinetics, and other biochemical processes.

科学研究应用

- Kinesin Spindle Protein (KSP) Inhibitors : Researchers explore this compound as a building block for developing KSP inhibitors. KSP plays a crucial role in cell division, and inhibiting it could have implications in cancer treatment .

- Urea Derivatives : The compound serves as a useful pharmaceutical building block for synthesizing ureas from amines, which can be relevant in drug discovery .

- Functionalization via Lithiation and Electrophilic Reactions : Scientists use it as a reactant for functionalizing organic molecules. Lithiation followed by reaction with electrophiles is a common strategy to modify complex structures .

Medicinal Chemistry and Drug Development

Organic Synthesis

安全和危害

This compound is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

作用机制

Target of Action

Compounds with similar structures have been found to inhibit enzymes such asreverse transcriptase and VEGFR tyrosine kinases , which play crucial roles in viral replication and angiogenesis, respectively.

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been shown to inhibit thereverse transcriptase enzyme , which is crucial for the replication of retroviruses . Additionally, some compounds have been found to inhibit VEGFR tyrosine kinases , which play a significant role in angiogenesis .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

Based on the potential targets, inhibition of reverse transcriptase could prevent the replication of retroviruses, and inhibition of vegfr tyrosine kinases could potentially suppress angiogenesis .

属性

IUPAC Name |

2-[N-[2-fluoro-5-(trifluoromethyl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4NO2/c1-9(15-16(24)11-4-2-3-5-12(11)17(15)25)23-14-8-10(18(20,21)22)6-7-13(14)19/h2-8,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILJOASYHQWXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=C(C=CC(=C1)C(F)(F)F)F)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)

![2-(tert-butyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900893.png)